molecular formula C9H9ClF3NO2 B134467 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide CAS No. 163119-28-6

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide

Cat. No.: B134467
CAS No.: 163119-28-6
M. Wt: 255.62 g/mol
InChI Key: RHMLJJHQPXWHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is a useful research compound. Its molecular formula is C9H9ClF3NO2 and its molecular weight is 255.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives

The compound 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide has been utilized as a precursor in the synthesis of various derivatives. For instance, reactions with substituted imidazole-2-thione and pyrimidine-2-thiol have led to the formation of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines respectively. These derivatives have been synthesized in good yields and their molecular structures confirmed via single-crystal X-ray diffraction analyses (Ma et al., 2016).

Green Metric Evaluation

The modified synthesis of 2-Chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, highlights the significance of this compound in pharmaceutical manufacturing. The process involves steps like N-oxidation, one-pot synthesis, oxidation, N-deoxygenation, and chlorination. The green metrics assessment based on parameters like atom economy and E-factor indicates efficient synthesis with minimal waste generation (Gilbile et al., 2017).

Synthetic Processes and Yields

The synthesis of this compound involves multiple steps including oxidation, nitration, substitution, acylation, and chlorination. Optimization of conditions for intermediates like 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)nitro-pyridine-N-oxide has led to significant yields, showcasing the chemical's versatility and potential for efficient large-scale production (Xu Jun, 2011).

Catalysis and N-Oxidation

Catalytic Applications

The compound plays a crucial role in catalysis. For example, complexes synthesized by reacting half-pincer (N, S/Se) ligands with rhodium and iridium have shown efficacy in transfer hydrogenation of ketones and oxidation of alcohols. This indicates the potential of derivatives of this compound in catalytic applications (Prakash et al., 2012).

N-Oxidation Efficiency

The compound has been used in the synthesis of N-oxides, serving as a key component in the facile immobilization of a Lewis Acid Polyoxometalate onto Layered Double Hydroxides. This process showcases its efficiency in the N-oxidation of pyridine-based derivatives and its potential use in the denitrogenation of model oil mixtures, demonstrating the broad applicability of this compound in various chemical processes (Liu et al., 2015).

Safety and Hazards

The compound is classified as Eye Dam. 1 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H317 - H318, indicating that the compound may cause an allergic skin reaction and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The compound is an important intermediate compound in organic synthesis and pharmaceutical synthesis . It can be used as a starting material for the synthesis of other organic compounds .

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO2/c1-6-7(4-10)14(15)3-2-8(6)16-5-9(11,12)13/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLJJHQPXWHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CCl)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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